molecular formula C22H20N6O6 B1670689 Diniprofylline CAS No. 17692-30-7

Diniprofylline

Cat. No. B1670689
CAS RN: 17692-30-7
M. Wt: 464.4 g/mol
InChI Key: ZMXGPGZXYJCCHZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Diniprofylline consists of 22 carbon atoms, 20 hydrogen atoms, 6 nitrogen atoms, and 6 oxygen atoms . The exact structure and arrangement of these atoms could not be found in the available resources.

Scientific Research Applications

1. Potential Role in Controlling COVID-19

Diniprofylline has been identified as a promising drug candidate for stabilizing the closed conformation of Angiotensin-converting enzyme 2 (ACE2), thereby potentially impacting the entry mechanism of SARS-CoV-2 in cells. This suggests its potential use in COVID-19 treatment strategies (Teralı, Baddal, & Gülcan, 2020).

2. Anti-Inflammatory and Immunomodulatory Properties

Diniprofylline has been associated with anti-inflammatory and immunomodulatory effects, which could be beneficial in various medical conditions. Its potential application in chronic heart failure and chronic kidney disease has been explored due to these properties (Goicoechea et al., 2012).

3. Neuroprotective Effects

The drug has shown promise in preventing compartment syndrome in dorsal root ganglia, indicating its potential role in protecting nerve tissues and possibly in the treatment of neuropathic pain (Yabuki, Onda, Kikuchi, & Myers, 2001).

4. Improving Tissue Perfusion and Blood Rheology

Research has also indicated the ability of Diniprofylline to improve blood rheology and tissue perfusion, which could be beneficial in treating diabetic neuropathy and related conditions (Flint, Cotter, & Cameron, 2000).

5. Antiproliferative Action in Cancer Therapy

Diniprofylline has shown potential in inhibiting tumor angiogenesis, which could be significant in the context of cancer treatment. Its antiproliferative action on endothelial cells and down-regulation of certain enzymes could make it a valuable addition to cancer therapy protocols (Gude, Binda, Boquete, & Bonfil, 2001).

Safety And Hazards

The safety data sheet for Diniprofylline suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-(pyridine-3-carbonyloxy)propyl] pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O6/c1-26-18-17(19(29)27(2)22(26)32)28(13-25-18)11-16(34-21(31)15-6-4-8-24-10-15)12-33-20(30)14-5-3-7-23-9-14/h3-10,13,16H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXGPGZXYJCCHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(COC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864792
Record name 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propane-1,2-diyl dipyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diniprofylline

CAS RN

17692-30-7
Record name 1,1′-[1-[(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)methyl]-1,2-ethanediyl] di-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17692-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diniprofylline [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propane-1,2-diyl dipyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diniprofylline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.877
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DINIPROFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F70GCU00A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
K Teralı, B Baddal, HO Gülcan - Journal of Molecular Graphics and …, 2020 - Elsevier
… The results of the calculations suggest that lividomycin, burixafor, quisinostat, fluprofylline, pemetrexed, spirofylline, edotecarin, and diniprofylline emerge as promising repositionable …
Number of citations: 67 www.sciencedirect.com
ZTJ Alabdulraheem, S Durdagi - Journal of Molecular Graphics and …, 2023 - Elsevier
… As it can be seen, Diniprofylline has large LigFitProt RMSD values during the simulations that represents the diffusion of this compound from initial binding position. However, after 10 ns …
Number of citations: 3 www.sciencedirect.com
M Fadlalla, M Ahmed, M Ali, AA Elshiekh… - Current Pharmacology …, 2022 - Springer
Purpose of Review This article provides a review of the recent literature related to the FDA-approved drugs that had been repurposed as potential drug candidates against COVID-19. …
Number of citations: 18 link.springer.com
AT Yayehrad, EA Siraj, GB Wondie… - International Journal …, 2021 - Taylor & Francis
A serious viral infectious disease was introduced to the globe by the end of 2019 that was seen primarily from China, but spread worldwide in a few months to be a pandemic. Since then…
Number of citations: 37 www.tandfonline.com
T Seifi, AR Kamali - Medicine in Drug Discovery, 2021 - Elsevier
Coronavirus disease-2019 has been one of the most challenging global epidemics of modern times with a large number of casualties combined with economic hardships across the …
Number of citations: 56 www.sciencedirect.com
SP Gupta - snipub.com
The article presents an account of various pathophysiological roles of angiotensin-converting enzyme 2 (ACE2), an enzyme that has been identified as a fundamental regulator of the …
Number of citations: 0 snipub.com
K Sarkar, PC Sil - Coronavirus Therapeutics–Volume I: Basic Science …, 2022 - Springer
Introduction: As the world has witnessed three severe coronavirus outbreaks in the past two decades, including the recent pandemic COVID19, caused by SARS-CoV2, it has become of …
Number of citations: 1 link.springer.com
SP Gupta - Journal of Molecular Biology and Drug Design, 2021 - snipub.com
The article presents an account of various pathophysiological roles of angiotensin-converting enzyme 2 (ACE2), an enzyme that has been identified as a fundamental regulator of the …
Number of citations: 2 snipub.com
R Joshi, S Bansal, D Malik, R Singla, A Mishra… - In Silico Modeling of …, 2021 - Springer
Despite the declaration of SARS-CoV-2 infection as a pandemic on March 11, 2020 by the World Health Organization, till date, no effective treatment has been approved to combat the …
Number of citations: 4 link.springer.com
SK Shakyawar, S Sethi, S Southekal, NK Mishra… - … for Combating COVID …, 2021 - Springer
The COVID-19 pandemic has been a global health crisis since December 2019, when the first infection was reported in Wuhan, China. The critical and lethal advancement of this …
Number of citations: 7 link.springer.com

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